2-Methyl-N-(pyrazin-2-yl)prop-2-enamide
Description
Properties
CAS No. |
40000-75-7 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methyl-N-pyrazin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H9N3O/c1-6(2)8(12)11-7-5-9-3-4-10-7/h3-5H,1H2,2H3,(H,10,11,12) |
InChI Key |
GTYIWDPYATVARX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-Aminopyrazine with 2-Methylprop-2-enoyl Chloride
Procedure :
- Synthesis of 2-methylprop-2-enoyl chloride :
- Amidation reaction :
- 2-Aminopyrazine (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C.
- 2-Methylprop-2-enoyl chloride (1.1 eq) is added dropwise, followed by triethylamine (2.0 eq).
- The reaction is stirred at room temperature for 12 hours, then quenched with ice water.
- The product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 70–78%
Purity : >95% (HPLC)
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl (neutralized by triethylamine).
Coupling Reaction Using Carbodiimide Reagents
Procedure :
- Activation of 2-methylprop-2-enoic acid :
- Coupling with 2-aminopyrazine :
Yield : 65–72%
Advantage : Avoids handling corrosive acyl chlorides.
Microwave-Assisted Synthesis
Procedure :
- A mixture of 2-aminopyrazine (1.0 eq), 2-methylprop-2-enoic acid (1.1 eq), and propylphosphonic anhydride (T3P®, 1.5 eq) in acetonitrile is irradiated at 120°C for 20 minutes under microwave conditions.
- The crude product is purified via flash chromatography.
Yield : 80–85%
Key Benefit : Reduced reaction time (20 minutes vs. 12–24 hours).
Optimization Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 70 | 92 |
| DMF | 25 | 68 | 90 |
| Acetonitrile | 120 (microwave) | 85 | 96 |
Characterization and Validation
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 96.2 | 6.8 |
| GC-MS | 94.5 | 9.2 |
Applications and Derivatives
2-Methyl-N-(pyrazin-2-yl)prop-2-enamide serves as a precursor for:
Scientific Research Applications
2-Methyl-N-(pyrazin-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
Pyrazine vs. Aliphatic/Aromatic Substituents
- Pyrazine Derivatives: 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide exhibits enhanced polarity and hydrogen-bonding capacity due to the pyrazine ring’s nitrogen atoms. This facilitates applications in coordination chemistry and crystal engineering (e.g., co-crystal formation with halogenated benzenes) . 2-{2-[(Cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide (MW: 512.53 g/mol) incorporates a pyrazine-pyridine hybrid system, enabling π-π stacking and interactions with biological targets, such as kinases .
Aliphatic/Aromatic Substituents :
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (MW: 379.48 g/mol): The fluorophenyl and piperidine groups enhance lipophilicity, making it suitable for central nervous system drug candidates (e.g., fentanyl analogs) .
- 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide (MW: 289.45 g/mol): The triethoxysilyl group enables covalent bonding to silica surfaces, useful in silicone-based polymers and coatings .
Table 1: Key Structural and Functional Differences
Backbone Modifications: Enamide vs. Propanamide
- Enamide (Prop-2-enamide) :
- The α,β-unsaturated system in 2-methyl-N-(pyrazin-2-yl)prop-2-enamide allows conjugation, enhancing UV absorption and reactivity in Michael additions or radical polymerization. This is exploited in stimuli-responsive ("smart") polymers .
- Comparatively, saturated analogs like 2-methyl-N-(pyrazin-2-yl)propanamide lack conjugation, resulting in reduced planarity and altered crystal packing, as observed in co-crystals with tetrafluoro-diiodobenzene .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide in high yield and purity?
A widely validated method involves condensation reactions between methylacryloyl chloride and pyrazin-2-amine derivatives. For example:
- Step 1 : React 3-amino-6-bromo-pyrazine-2-carboxylic acid with methylamine hydrochloride in dimethylformamide (DMF) using N,N-diisopropylethylamine as a base.
- Step 2 : Add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (a coupling agent) to facilitate amide bond formation.
- Step 3 : Quench with water, filter, and dry to isolate the product (yields ~82%) .
Key Considerations : Use anhydrous conditions and stoichiometric control to minimize byproducts. Purity can be verified via HPLC or elemental analysis .
Q. What spectroscopic techniques are recommended for characterizing 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide, and what key spectral features should researchers expect?
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts for 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide?
Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. Methodology :
- Solvent Correction : Use deuterated solvents (e.g., DMSO-d₆) and apply solvent-specific shift corrections in computational models.
- Dynamic Effects : Perform variable-temperature NMR to assess conformational equilibria.
- Statistical Validation : Use univariate ANOVA (6 replicates) and Duncan’s test to evaluate significance of deviations .
Example : A 0.2 ppm deviation in pyrazine proton shifts may indicate solvent polarity effects, requiring recalibration of computational parameters .
Q. What strategies are effective for determining the crystal structure of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide using single-crystal X-ray diffraction?
Workflow :
Crystal Growth : Use slow evaporation in a 1:1 DCM/hexane mixture to obtain high-quality single crystals.
Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Structure Solution : Use SHELXT for automated space-group determination and initial phase estimation .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed via Mercury software .
Challenges : Disorder in solvent molecules (e.g., trapped DCM) may require PART instructions in SHELXL for proper modeling .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide?
The compound forms a 2D network via N-H···O and C-H···N interactions. Graph Set Analysis (Etter’s method):
Q. What computational approaches are suitable for modeling the electronic properties of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide?
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps.
- NBO Analysis : Reveals hyperconjugative interactions between the amide group and pyrazine ring.
Validation : Compare computed IR frequencies and NMR shifts with experimental data to refine basis sets .
Data Contradiction Analysis Example
Scenario : Conflicting melting points reported in literature (e.g., 113–115°C vs. 120°C).
Resolution :
Purity Check : Use DSC to detect impurities affecting thermal behavior.
Polymorphism Screening : Perform slurry experiments in multiple solvents to identify stable polymorphs.
Crystallography : Compare unit-cell parameters of different batches to rule out polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
